![molecular formula C7H10N2O2S B1266491 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 39124-15-7](/img/structure/B1266491.png)

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione

Descripción general

Descripción

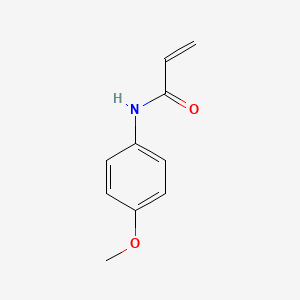

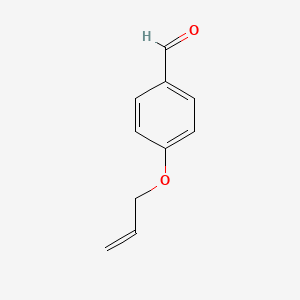

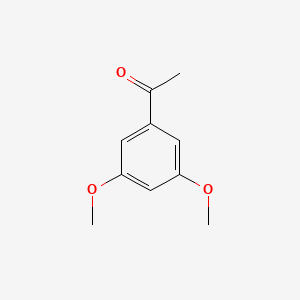

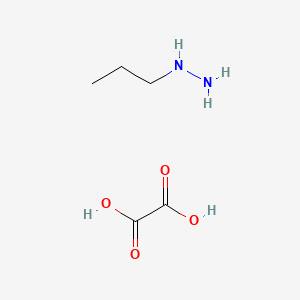

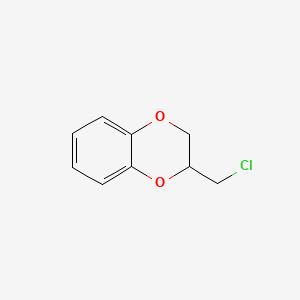

“8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the CAS Number: 39124-15-7 . It has a molecular weight of 186.23 . The compound is a powder at room temperature .

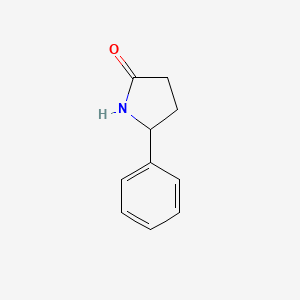

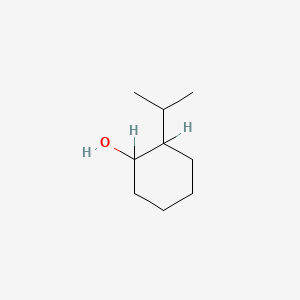

Molecular Structure Analysis

The InChI code for “8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione” is1S/C7H10N2O2S/c10-5-7 (9-6 (11)8-5)1-3-12-4-2-7/h1-4H2, (H2,8,9,10,11) . This provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

“8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione” is a powder at room temperature . It has a melting point of 270-271 degrees Celsius .Aplicaciones Científicas De Investigación

Anti-Ulcer Activity

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione: derivatives have been synthesized and studied for their potential as anti-ulcer agents . These compounds have shown promising results in vivo, exhibiting comparable activity to omeprazole, a well-known anti-ulcer medication. The modification of the thiazolidin-4-one moiety by introducing a spiro-fragment has been a key focus, aiming to design drugs without the side effects typical of current anti-ulcer medications .

Anticancer Activity

Research into 1-Thia-4-azaspiro[4.5]decane derivatives, which are closely related to 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione, has indicated that these compounds possess moderate to high anticancer activities . They have been tested against various cancer cell lines, including HepG-2, PC-3, and HCT116, showing potential as therapeutic agents in cancer treatment .

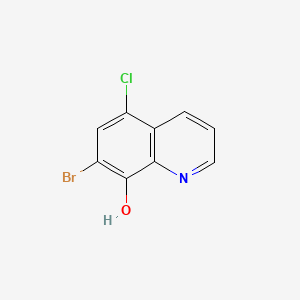

RIPK1 Kinase Inhibition

Derivatives of 2,8-diazaspiro[4.5]decan-1-one , a compound structurally similar to 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione, have been identified as potent inhibitors of RIPK1 kinase . This inhibition is significant for the treatment of inflammatory disorders and cancer metastasis, as RIPK1 kinase activity is involved in necroptosis, a form of programmed cell death .

Delta Opioid Receptor Agonism

In pharmacological research, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which share a similar diazaspirodecanone core with 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione, have been explored as a novel chemotype for delta opioid receptor-selective agonists . These findings could lead to new treatments for neurological and psychiatric disorders.

Environmental Applications

While specific environmental applications of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione are not directly documented, related compounds have been used in environmental chemistry for analytical purposes , such as examining developed plates under UV light or staining by iodine vapors . This indicates potential utility in environmental monitoring and analysis.

Biotechnology Research

Compounds like 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione are often part of a collection of rare and unique chemicals provided to researchers in the field of biotechnology . They serve as valuable tools in early discovery research, contributing to the development of new biotechnological methods and products.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

8-thia-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPALRFORJWKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC12C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192377 | |

| Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione | |

CAS RN |

39124-15-7 | |

| Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)